3-Chloro-4-nitro-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-nitro-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-chloro-1,2,5-oxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-substituted-4-nitro-1,2,5-oxadiazoles.
Reduction: Formation of 3-chloro-4-amino-1,2,5-oxadiazole.
Oxidation: Formation of higher oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-nitro-1,2,5-oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the development of high-energy materials and explosives due to its stability and energetic properties.
Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Industrial Applications: Used in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 3-Chloro-4-nitro-1,2,5-oxadiazole depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-nitro-1,2,4-oxadiazole
- 3-Chloro-4-nitro-1,3,4-oxadiazole
- 3-Chloro-4-nitro-1,2,3-oxadiazole
Uniqueness
3-Chloro-4-nitro-1,2,5-oxadiazole is unique due to its specific regioisomeric form, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other isomers may not be as effective. Its stability and reactivity profile also differentiate it from other oxadiazole isomers .
Eigenschaften
Molekularformel |
C2ClN3O3 |
---|---|
Molekulargewicht |
149.49 g/mol |
IUPAC-Name |
3-chloro-4-nitro-1,2,5-oxadiazole |
InChI |
InChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1 |
InChI-Schlüssel |
UFSDZFAKAKTRGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NON=C1Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.